molecular formula C15H23ClN4O3 B145066 Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride CAS No. 128805-94-7

Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride

Cat. No. B145066
M. Wt: 342.82 g/mol
InChI Key: HIXDELXKSSLIKB-UHFFFAOYSA-N
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Description

Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Benazepril hydrochloride, which is a medication used to treat high blood pressure. However,

Mechanism Of Action

The mechanism of action of Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride involves the inhibition of ACE, which is an enzyme that converts angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Biochemical And Physiological Effects

Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride has been shown to have several biochemical and physiological effects. It reduces the production of aldosterone, a hormone that regulates blood pressure and electrolyte balance. It also increases the production of bradykinin, a peptide that causes vasodilation and reduces inflammation. Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride has also been shown to improve endothelial function, which is important for maintaining healthy blood vessels.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride in lab experiments include its well-established mechanism of action, its availability, and its low toxicity. However, its limitations include its potential for off-target effects and its limited solubility in water.

Future Directions

There are several future directions for the study of Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride. One area of interest is the development of new ACE inhibitors based on the structure of Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride. Another area of interest is the study of its potential applications in the treatment of other diseases, such as Alzheimer's disease and cancer. Additionally, the development of new methods for the synthesis of Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride could lead to improvements in its solubility and bioavailability.

Synthesis Methods

The synthesis of Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride involves the reaction between benzoic acid and ethyl 2-amino-4,4-dimethylpentanoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then reacted with hydrochloric acid to form Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride.

Scientific Research Applications

Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride has been extensively studied in the field of medicinal chemistry due to its potential applications as an angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors are a class of drugs that are used to treat hypertension and heart failure. Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride has also been studied as a potential treatment for diabetic nephropathy, a complication of diabetes that affects the kidneys.

properties

IUPAC Name

ethyl 2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXDELXKSSLIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334298
Record name Ethyl N~2~-benzoyl-N~5~-(diaminomethylidene)ornithinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride

CAS RN

2645-08-1, 128805-94-7
Record name NSC86159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N~2~-benzoyl-N~5~-(diaminomethylidene)ornithinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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